4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine
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Overview
Description
4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine is a synthetic organic compound that features a thieno[2,3-d]pyrimidine core structure with a 1,1,1-trifluoropropan-2-yl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 1,1,1-Trifluoropropan-2-yl Group: This step involves the reaction of the thieno[2,3-d]pyrimidine core with 1,1,1-trifluoropropan-2-ol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropan-2-yl group can enhance the compound’s binding affinity and selectivity, while the thieno[2,3-d]pyrimidine core may interact with active sites or binding pockets. These interactions can modulate biological pathways and elicit desired effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1,1-Trifluoropropan-2-yl)oxy]pyrimidine
- 4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[3,2-d]pyrimidine
- 4-[(1,1,1-Trifluoropropan-2-yl)oxy]quinoline
Uniqueness
4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoropropan-2-yl group enhances its stability and lipophilicity, while the thieno[2,3-d]pyrimidine core provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
4-(1,1,1-trifluoropropan-2-yloxy)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2OS/c1-5(9(10,11)12)15-7-6-2-3-16-8(6)14-4-13-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULMNCOAWQRLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C2C=CSC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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